molecular formula C18H14F4N2O4S B049080 (R)-Bicalutamide CAS No. 122544-02-9

(R)-Bicalutamide

Numéro de catalogue B049080
Numéro CAS: 122544-02-9
Poids moléculaire: 430.4 g/mol
Clé InChI: LKJPYSCBVHEWIU-KRWDZBQOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(R)-Bicalutamide is a nonsteroidal antiandrogen drug that is used in the treatment of prostate cancer. It is a selective androgen receptor modulator (SARM) that inhibits the action of androgens by binding to the androgen receptor. (R)-Bicalutamide is a chiral compound, which means that it exists in two mirror-image forms, (R)- and (S)-bicalutamide. The (R)-enantiomer is the active form of the drug and is more potent than the (S)-enantiomer.

Applications De Recherche Scientifique

Pharmacokinetics and Metabolism

(R)-Bicalutamide, a nonsteroidal pure antiandrogen, is characterized by its slow and saturable absorption, unaffected by food, with a long plasma elimination half-life of about one week. Its pharmacokinetics indicate a tenfold plasma accumulation during daily administration. Importantly, (R)-Bicalutamide is metabolized primarily through the cytochrome P450 (CYP) system, notably CYP3A4 (Cockshott, 2004).

Molecular Interaction and Dynamics

(R)-Bicalutamide operates by binding to the androgen receptor (AR), leading to prostate tumor regression. Studies exploring the interaction mechanism of (R)-Bicalutamide with androgen receptors, particularly the W741L AR mutation, reveal its switch from an antagonist to an agonist. This mutation alters the interaction, impacting the efficacy in treating prostate cancer (Liu et al., 2015). Further molecular dynamics simulations have been utilized to understand these interaction mechanisms, providing insights into potential drug resistance caused by AR mutations (Liu et al., 2016).

Applications in Other Cancer Treatments

Beyond prostate cancer, (R)-Bicalutamide has been explored in treating androgen receptor-positive, estrogen receptor-negative metastatic breast cancer. A study indicated a clinical benefit rate of 19%, showing proof of principle for the efficacy of androgen blockade in this subset of breast cancer patients (Gucalp et al., 2013).

Drug Analysis and Binding Studies

Optical biosensor analysis has been employed to study the binding of (R)-Bicalutamide and its analogs to the androgen receptor. This approach highlights the potential of surface plasmon resonance technology in studying biomolecular interactions and determining the binding affinity of novel chemical entities for the isolated androgen receptor (Fortugno et al., 2014).

Synthesis and Drug Formulation

The synthesis of enantiomerically pure (R)-Bicalutamide has been a subject of interest, especially for patients with hepatic impairment. A short synthesis route has been demonstrated, starting with a naturally occurring, chiral precursor (James & Ekwuribe, 2002).

Propriétés

IUPAC Name

(2R)-N-[4-cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenyl)sulfonyl-2-hydroxy-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F4N2O4S/c1-17(26,10-29(27,28)14-6-3-12(19)4-7-14)16(25)24-13-5-2-11(9-23)15(8-13)18(20,21)22/h2-8,26H,10H2,1H3,(H,24,25)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKJPYSCBVHEWIU-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)C1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CS(=O)(=O)C1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F4N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501016794
Record name (R)-bicalutamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501016794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Bicalutamide

CAS RN

113299-40-4
Record name Bicalutamide, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113299404
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-Bicalutamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02932
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (R)-bicalutamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501016794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[4-cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenyl)sulfonyl-2-hydroxy-2-methyl-propanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BICALUTAMIDE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9DL98I0AF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-Bicalutamide
Reactant of Route 2
(R)-Bicalutamide
Reactant of Route 3
Reactant of Route 3
(R)-Bicalutamide
Reactant of Route 4
(R)-Bicalutamide
Reactant of Route 5
(R)-Bicalutamide
Reactant of Route 6
Reactant of Route 6
(R)-Bicalutamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.